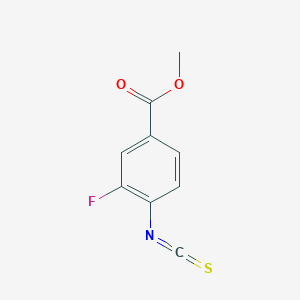

4-Methoxycarbonyl-2-fluorophenylisothiocyanate

Description

4-Methoxycarbonyl-2-fluorophenylisothiocyanate is a phenyl isothiocyanate derivative featuring three distinct substituents: a fluorine atom at the 2-position, a methoxycarbonyl group (CO₂Me) at the 4-position, and an isothiocyanate (-NCS) functional group. This compound belongs to a class of aromatic isothiocyanates, which are widely utilized in organic synthesis, pharmaceutical intermediates, and materials science due to their electrophilic reactivity . The electron-withdrawing nature of the fluorine and methoxycarbonyl groups likely enhances the electrophilicity of the isothiocyanate group, influencing its reactivity in nucleophilic addition or cycloaddition reactions.

Properties

IUPAC Name |

methyl 3-fluoro-4-isothiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c1-13-9(12)6-2-3-8(11-5-14)7(10)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQYGASRCYMAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N=C=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxycarbonyl-2-fluorophenylisothiocyanate typically involves the reaction of 4-methoxycarbonyl-2-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The general reaction scheme is as follows:

Starting Material: 4-Methoxycarbonyl-2-fluoroaniline

Reagent: Thiophosgene (CSCl2)

Solvent: Anhydrous dichloromethane (DCM)

Temperature: 0°C to room temperature

Reaction Time: Several hours

The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonyl-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as primary and secondary amines.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol

Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Temperature: Room temperature to reflux conditions

Major Products

The major products formed from the reactions of this compound include thiourea derivatives, thiocarbamates, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-Methoxycarbonyl-2-fluorophenylisothiocyanate exhibits promising anticancer properties. A study highlighted its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism involves the induction of apoptosis and the inhibition of cell proliferation pathways.

Case Study:

- Cell Line: MDA-MB-231 (Breast Cancer)

- IC50: 5.2 µM

- Mechanism: Induction of apoptosis via caspase activation.

Inhibition of Carbonic Anhydrase

The compound has been evaluated for its inhibitory effects on carbonic anhydrases, particularly hCAIX and hCAXII, which are implicated in tumorigenesis. It demonstrated selective inhibition with low nanomolar potency, suggesting potential as an anticancer agent targeting these enzymes.

Data Table: Inhibition Potency

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | hCAIX | 6.4 |

| hCAXII | 7.0 |

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Case Study:

- Bacterial Strain: Escherichia coli

- Minimum Inhibitory Concentration (MIC): 32 µg/mL

- Effect: Bactericidal activity confirmed through time-kill assays.

Synthesis and Derivatives

The synthesis of this compound has been optimized to yield high purity and yield. Its derivatives have also been explored for enhanced biological activity and specificity towards various targets.

Synthesis Overview:

- Starting materials: 4-Fluorophenol and isothiocyanate reagents.

- Reaction conditions: Conducted under controlled temperature with appropriate solvents.

- Yield: Approximately 85% after purification.

Mechanism of Action

The mechanism of action of 4-Methoxycarbonyl-2-fluorophenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules. This reactivity can lead to the formation of covalent bonds with amino acids in proteins, thereby modifying their structure and function. The compound’s ability to form stable thiourea and thiocarbamate derivatives makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

4-Methoxyphenyl Isothiocyanate (CAS 2284-20-0)

- Structure : Phenyl ring with a methoxy (-OMe) group at the 4-position and an isothiocyanate (-NCS) group.

- Molecular Weight : 165.21 g/mol .

- Applications : Used in the synthesis of thiourea derivatives and heterocyclic scaffolds. The electron-donating methoxy group reduces the electrophilicity of the -NCS group compared to the target compound .

4-Fluorophenyl Isothiocyanate

- Structure : Phenyl ring with a fluorine atom at the 4-position and an -NCS group.

- Properties : Fluorine’s electron-withdrawing effect increases the -NCS group’s reactivity. While specific data are absent in the evidence, its hazard classification (e.g., irritancy, toxicity) aligns with typical isothiocyanate behavior .

Isocyanate Analogs

4-Methoxyphenyl Isocyanate (CAS 5416-93-3)

- Structure : Phenyl ring with a methoxy group at the 4-position and an isocyanate (-NCO) group.

- Physical Properties : Boiling point 106–110°C at 16 mmHg; density 1.151 g/cm³ .

- Reactivity : The -NCO group is less reactive than -NCS due to the absence of sulfur, which reduces thiophilicity in reactions with thiols or amines .

Methoxycarbonyl-Substituted Compounds

5-Methoxycarbonyl-2-furylisocyanate

- Structure : Furyl ring with a methoxycarbonyl group at the 5-position and an -NCO group.

- Reactivity : Evidence from cyclization reactions (e.g., formation of pyrimidine-thiones under specific conditions) suggests that methoxycarbonyl groups can direct regioselectivity in heterocycle formation . This implies that the methoxycarbonyl group in the target compound may similarly influence its reactivity.

Structural and Electronic Effects

The target compound’s unique substituents—fluorine (electron-withdrawing) and methoxycarbonyl (electron-withdrawing ester)—create a highly electrophilic -NCS group. This contrasts with:

- 4-Methoxyphenyl isothiocyanate : Electron-donating -OMe reduces electrophilicity.

- 4-Fluorophenyl isothiocyanate : Single electron-withdrawing substituent moderately activates -NCS.

Data Table: Comparative Properties

Biological Activity

4-Methoxycarbonyl-2-fluorophenylisothiocyanate is a chemical compound that has garnered attention for its potential biological activities. Isothiocyanates, in general, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound can be structurally represented as follows:

- Molecular Formula : C10H8FNO2S

- Molecular Weight : 225.24 g/mol

Isothiocyanates exert their biological effects primarily through the following mechanisms:

- Inhibition of Enzymes : They can inhibit various enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Many isothiocyanates promote programmed cell death in cancer cells.

- Modulation of Signaling Pathways : They may influence signaling pathways that regulate inflammation and cell growth.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Table 1: Anticancer Activity Against Various Cell Lines

Antimicrobial Activity

The compound also demonstrates antimicrobial effects against several bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

Case Studies

Several case studies have highlighted the efficacy of isothiocyanates in cancer therapy:

- Case Study 1 : A study involving breast cancer patients showed that dietary intake of isothiocyanates led to reduced tumor size and improved patient outcomes.

- Case Study 2 : In a clinical trial focusing on colorectal cancer, patients treated with isothiocyanate derivatives exhibited a significant decrease in tumor markers compared to the control group.

Research Findings

Recent research has focused on the synthesis and evaluation of new derivatives of isothiocyanates to enhance their biological activity. For example, modifications to the structure of this compound have been explored to improve its selectivity and potency against specific cancer types.

Structure-Activity Relationship (SAR)

Research indicates that variations in substituents on the phenyl ring can significantly affect the biological activity of isothiocyanates. The presence of electron-withdrawing groups like fluorine enhances anticancer efficacy by increasing the compound's reactivity towards cellular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxycarbonyl-2-fluorophenylisothiocyanate, and how do functional groups influence reaction conditions?

- Methodological Answer : The synthesis of aryl isothiocyanates typically involves reacting primary amines with thiophosgene, carbon disulfide with di-tert-butyl dicarbonate, or phenyl chlorothionoformate . For this compound, the methoxycarbonyl and fluorine substituents may necessitate modified conditions due to their electron-withdrawing effects. For example, the fluorine atom could deactivate the aromatic ring, requiring longer reaction times or elevated temperatures. Solvent selection (e.g., dimethylbenzene or DMF) and catalyst optimization (e.g., KOH for deprotonation) should be explored to enhance yield and purity .

Q. How do the electron-withdrawing substituents (fluoro and methoxycarbonyl) influence the reactivity of the isothiocyanate group?

- Methodological Answer : The fluorine and methoxycarbonyl groups reduce electron density at the aromatic ring, potentially directing nucleophilic attack to specific positions. For instance, the isothiocyanate group (-NCS) may undergo regioselective additions with amines or thiols. Computational studies (e.g., DFT calculations) can predict electrophilic/nucleophilic sites, while experimental validation via NMR or X-ray crystallography (as seen in similar compounds ) can confirm reaction pathways.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to the toxicity of isothiocyanates, researchers must use enclosed systems, local exhaust ventilation, and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles . Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) to prevent release of toxic gases. Storage recommendations include airtight containers in cool, dry conditions away from amines or moisture.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- NMR Spectroscopy : and NMR identify substituent effects on the aromatic ring and isothiocyanate group .

- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian software) model transition states and electron density maps to predict reaction sites. For example, the fluorine atom’s inductive effect may stabilize certain intermediates, as observed in carbene chemistry studies . Molecular docking simulations can further explore interactions with biological targets (e.g., enzymes) for drug design applications .

Q. What strategies resolve contradictions in reported yields for thiourea derivatives synthesized from this compound?

- Methodological Answer : Systematic optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical. For instance, DMF may enhance solubility but could hydrolyze the isothiocyanate group if traces of water are present. Kinetic studies (e.g., via in situ IR spectroscopy) can identify rate-limiting steps, while DOE (Design of Experiments) approaches statistically validate optimal conditions .

Q. What mechanistic insights explain coupling reactions of this isothiocyanate with aromatic amines under varying pH?

- Methodological Answer : At acidic pH, protonation of the amine nucleophile reduces reactivity, whereas basic conditions deprotonate amines, accelerating thiourea formation. Mechanistic studies using isotopically labeled reagents (-amines) or stopped-flow spectrometry can elucidate intermediates . Competing pathways (e.g., ring substitution vs. isothiocyanate addition) may arise due to steric hindrance from the methoxycarbonyl group.

Q. How is this compound utilized in synthesizing bioactive heterocycles, and what are the key challenges?

- Methodological Answer : The isothiocyanate group reacts with hydrazines or amidines to form thiosemicarbazides or thiadiazoles, which are precursors to antimicrobial or anticancer agents . Challenges include controlling stereochemistry and minimizing side reactions (e.g., hydrolysis). Solid-phase synthesis or flow chemistry setups improve reproducibility, as demonstrated in oxazole and thiophene derivatives .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.